molecular formula C16H21N3OS B5541179 4-CYCLOHEXYL-3-(4-ETHOXYPHENYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE

4-CYCLOHEXYL-3-(4-ETHOXYPHENYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE

Cat. No.: B5541179
M. Wt: 303.4 g/mol
InChI Key: WOEMESZWVLUZEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-CYCLOHEXYL-3-(4-ETHOXYPHENYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE is a chemical compound belonging to the class of 1,2,4-triazoles These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CYCLOHEXYL-3-(4-ETHOXYPHENYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Substitution Reactions:

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: Utilizing batch reactors for controlled synthesis.

    Continuous Flow Reactors: Employing continuous flow reactors for large-scale production, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-CYCLOHEXYL-3-(4-ETHOXYPHENYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-CYCLOHEXYL-3-(4-ETHOXYPHENYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-CYCLOHEXYL-3-(4-ETHOXYPHENYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4-CYCLOHEXYL-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE
  • 4-CYCLOHEXYL-3-(4-HYDROXYPHENYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE

Uniqueness

4-CYCLOHEXYL-3-(4-ETHOXYPHENYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity compared to similar compounds with different substituents.

Properties

IUPAC Name

4-cyclohexyl-3-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3OS/c1-2-20-14-10-8-12(9-11-14)15-17-18-16(21)19(15)13-6-4-3-5-7-13/h8-11,13H,2-7H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOEMESZWVLUZEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=S)N2C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.